molecular formula C20H16BrN3O2S B3750766 (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B3750766
M. Wt: 442.3 g/mol
InChI Key: NMVNWQANXLAMAH-ATVHPVEESA-N
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Description

(5Z)-2-(4-Bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolotriazole derivative characterized by:

  • A thiazolo[3,2-b][1,2,4]triazol-6(5H)-one heterocyclic core.
  • A 4-bromophenyl substituent at position 2.
  • A Z-configurated 2-propoxybenzylidene group at position 3.

This compound’s structural uniqueness lies in the propoxy group on the benzylidene moiety, which distinguishes it from analogs with methoxy, ethoxy, or halogenated substituents. Its synthesis typically involves condensation reactions between thiazole and triazole precursors under basic conditions, as outlined in similar protocols .

Properties

IUPAC Name

(5Z)-2-(4-bromophenyl)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-2-11-26-16-6-4-3-5-14(16)12-17-19(25)24-20(27-17)22-18(23-24)13-7-9-15(21)10-8-13/h3-10,12H,2,11H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVNWQANXLAMAH-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The initial step often includes the preparation of the thiazolotriazole core, followed by the introduction of the bromophenyl and propoxybenzylidene groups. Common reagents used in these reactions include bromine, propyl alcohol, and various catalysts to facilitate the formation of the desired product. The reaction conditions usually involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of thiazolotriazole derivatives are highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents Molecular Weight Key Features
Target Compound 2-(4-Bromophenyl), 5-(2-propoxybenzylidene) ~456.3 g/mol Enhanced lipophilicity due to propoxy group; bromine enhances electrophilic reactivity
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene) analog 5-(4-Methoxybenzylidene) 414.3 g/mol Reduced steric hindrance; methoxy group improves solubility
(5Z)-2-(4-Bromophenyl)-5-(2-methoxybenzylidene) analog 5-(2-Methoxybenzylidene) 414.3 g/mol Ortho-substitution may hinder planar conformation, affecting binding affinity
(5Z)-5-(3-Bromobenzylidene)-2-(4-propoxyphenyl) analog 5-(3-Bromobenzylidene), 2-(4-propoxyphenyl) ~456.3 g/mol Dual bromine and propoxy groups increase halogen bonding potential
(5Z)-5-(5-Bromo-2-methoxybenzylidene)-2-(4-propoxyphenyl) analog 5-(5-Bromo-2-methoxybenzylidene) ~491.2 g/mol Bromine at benzylidene para-position enhances bioactivity

Key Observations :

  • Propoxy vs.
  • Bromine Positioning : Bromine at the para-position of the phenyl ring (target compound) enhances electrophilic reactivity, favoring interactions with biological targets .

Key Findings :

  • Anticancer Potential: Furyl and thiophenyl analogs show potent activity, suggesting the target compound’s propoxybenzylidene group may offer similar efficacy .
  • Antimicrobial Activity : Bromine and methoxy substituents synergize to enhance microbial membrane disruption .

Optimization Insights :

  • Longer reaction times (>7 hours) and polar aprotic solvents (e.g., DMF) improve yields in analogs with bulky substituents .

Biological Activity

Overview

The compound (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolotriazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Structural Characteristics

  • IUPAC Name : (5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Molecular Formula : C20H16BrN3O2S
  • Molecular Weight : Approximately 460.38 g/mol

The compound features a thiazolo[3,2-b][1,2,4]triazole core which is known for its biological activity. The presence of a 4-bromophenyl group and a propoxybenzylidene moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : Binding to enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : Affecting the activity of receptors involved in cellular signaling.

Antimicrobial Activity

Research indicates that thiazolotriazoles exhibit significant antimicrobial properties. The compound has shown activity against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Staphylococcus aureus1 µg/mL

These results suggest that the compound may serve as a potential antifungal agent.

Anticancer Activity

Studies have demonstrated that thiazolotriazole derivatives can inhibit cancer cell proliferation. The specific anticancer mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in vivo.

A notable study reported that the compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Study 1: Antifungal Efficacy

A recent investigation into the antifungal properties of thiazolotriazole derivatives found that the compound effectively inhibited Candida species at concentrations significantly lower than standard antifungal agents like fluconazole. The study highlighted its potential as a lead candidate in antifungal drug development.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
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(5Z)-2-(4-bromophenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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